molecular formula C17H13ClFNO3 B1217599 1H-Isoindole-1,3(2H)-dione, 2-(4-chloro-2-fluoro-5-(2-propynyloxy)phenyl)-4,5,6,7-tetrahydro- CAS No. 84478-42-2

1H-Isoindole-1,3(2H)-dione, 2-(4-chloro-2-fluoro-5-(2-propynyloxy)phenyl)-4,5,6,7-tetrahydro-

Cat. No.: B1217599
CAS No.: 84478-42-2
M. Wt: 333.7 g/mol
InChI Key: QAWLSTWQUFLACC-UHFFFAOYSA-N
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Description

Historical Development and Discovery

The development of Flumipropyn emerged during the late twentieth century as part of intensive research efforts to expand the chemical diversity of agricultural pesticides. According to agricultural chemistry databases, Flumipropyn was first reported in 1989, representing a period of significant innovation in herbicide discovery. The compound was developed under the research designation S-23121, indicating its progression through systematic chemical screening programs typical of the era. This timeline places Flumipropyn within a broader context of dicarboximide research that began in the early 1970s, when the activity of dicarboximide compounds was initially documented.

The discovery process for Flumipropyn involved extensive structural modifications to existing dicarboximide frameworks, particularly focusing on the incorporation of halogenated aromatic systems and alkyne functionalities. Research documentation indicates that the compound underwent rigorous evaluation for its herbicidal properties against grasses and broad-leaved weeds in various agricultural settings. The development program specifically targeted crops including peanuts, soybeans, cereals, potatoes, and vineyards, reflecting the agricultural priorities of the late 1980s. Despite its initial promise, subsequent regulatory assessments led to its classification as obsolete in many jurisdictions, though it may remain available in certain countries under specific agricultural conditions.

The research pathway that led to Flumipropyn demonstrates the iterative nature of agricultural chemical development, where structural modifications are systematically explored to optimize biological activity while maintaining acceptable environmental and toxicological profiles. The compound represents a culmination of decades of research into dicarboximide chemistry, incorporating lessons learned from earlier compounds in this chemical class. The designation of Chemical Abstracts Service registry number 84478-52-4 formally established Flumipropyn within the global chemical database system, facilitating its identification and regulatory tracking across international markets.

Nomenclature and Classification

The nomenclature of Flumipropyn reflects the complex structural features that define this chemical entity. The systematic International Union of Pure and Applied Chemistry name, 1H-Isoindole-1,3(2H)-dione, 2-(4-chloro-2-fluoro-5-(2-propynyloxy)phenyl)-4,5,6,7-tetrahydro-, precisely describes the molecular architecture including the isoindole core, the halogenated phenyl substituent, and the propynyloxy functional group. Alternative nomenclature systems provide additional descriptive approaches, including the designation as 2-[4-chloro-2-fluoro-5-[(1-methyl-2-propynyl)oxy]phenyl]-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione.

The molecular formula C18H15ClFNO3 indicates a complex organic structure with specific atomic composition that directly relates to its biological activity. The molecular weight of 347.77 daltons places Flumipropyn within typical ranges for agricultural pesticides, providing appropriate physicochemical properties for biological uptake and distribution. The compound exhibits chiral characteristics due to the presence of a stereogenic center, though the commercial material is typically supplied as a racemic mixture containing both enantiomeric forms.

Chemical classification systems categorize Flumipropyn as a dicarboximide herbicide, specifically functioning as a protoporphyrinogen oxidase inhibitor. This classification reflects both structural characteristics and biochemical mechanism of action, providing clear regulatory and research context. The compound is further classified as a terminal acetylenic compound due to the presence of the propynyl functional group, and as an aromatic ether owing to the oxygen linkage within the substituted phenyl system. Additional chemical descriptors include its characterization as a member of monofluorobenzenes and monochlorobenzenes, reflecting the specific halogen substitution pattern that contributes to its biological activity.

Position in the Dicarboximide Chemical Family

Flumipropyn occupies a distinctive position within the dicarboximide chemical family, representing an advanced generation of compounds that builds upon foundational research established in the 1970s. The dicarboximide class was initially developed with three key commercial products: iprodione, vinclozolin, and procymidone, which were introduced within a three-year period during the mid-1970s. These foundational compounds established the basic structural framework and biological activity patterns that would later inform the development of Flumipropyn and related derivatives.

The structural relationship between Flumipropyn and earlier dicarboximides reveals significant evolutionary development in molecular design. While maintaining the characteristic dicarboximide core structure, Flumipropyn incorporates several advanced features including the tetrahydroisoindole ring system, specific halogen substitution patterns, and the unique propynyloxy side chain. These modifications represent systematic attempts to enhance biological activity, improve selectivity, and potentially overcome resistance mechanisms that had developed against earlier dicarboximide compounds.

Research indicates that dicarboximides generally function as protectant materials rather than systemic compounds, though some claims to systemicity have been documented. Flumipropyn follows this general pattern while potentially offering enhanced systemic properties due to its specific structural modifications. The compound shares the characteristic narrow activity spectrum typical of dicarboximides, with effectiveness against species from genera including Botrytis, Sclerotinia, Sclerotium, Monilinia, Alternaria, Phoma, Didymella, Rhizoctonia, and Laetisaria. However, its primary application focus on herbicidal rather than fungicidal activity distinguishes it from many other dicarboximide family members.

Significance in Agricultural Chemistry Research

The significance of Flumipropyn in agricultural chemistry research extends beyond its immediate practical applications to encompass broader implications for understanding structure-activity relationships in pesticide development. Research has demonstrated that Flumipropyn functions through inhibition of protoporphyrinogen oxidase, an enzyme crucial for chlorophyll biosynthesis in plants. This mechanism places the compound within a strategically important class of herbicides that target fundamental photosynthetic processes, offering insights into plant biochemistry and potential avenues for crop protection.

Protoporphyrinogen oxidase research has revealed that this enzyme catalyzes the oxidation of protoporphyrinogen to protoporphyrin in the penultimate step of heme and chlorophyll biosynthesis in both animals and plants. Studies using photoaffinity radioligands have characterized the herbicide binding site, demonstrating that compounds like Flumipropyn bind at nanomolar concentrations with high specificity. These investigations have established that the herbicide binding site may not be proximal to the flavin adenine dinucleotide cofactor, providing important mechanistic insights for future compound development.

The research significance of Flumipropyn extends to studies of herbicide resistance mechanisms and the development of resistance management strategies. Historical analysis of dicarboximide resistance patterns, particularly in Botrytis cinerea, has informed understanding of how overuse of compounds with similar mechanisms can lead to rapid resistance development. This knowledge has contributed to more sophisticated resistance management approaches in modern agricultural practice. Additionally, Flumipropyn has served as a valuable research tool for investigating the broader implications of protoporphyrinogen oxidase inhibition on plant physiology, growth, and development, contributing to fundamental understanding of plant biochemical pathways.

Contemporary research applications have positioned Flumipropyn as a model compound for studying enzyme inhibition mechanisms and for comparative analysis with other herbicidal compounds. The compound has been utilized in ecotoxicological studies examining the impact of pesticides on aquatic invertebrate communities, providing important data for environmental risk assessment. These research applications demonstrate the continuing value of Flumipropyn as a scientific tool, even as its practical agricultural applications have declined due to regulatory restrictions and the availability of alternative compounds with improved profiles.

Properties

IUPAC Name

2-(4-chloro-2-fluoro-5-prop-2-ynoxyphenyl)-4,5,6,7-tetrahydroisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClFNO3/c1-2-7-23-15-9-14(13(19)8-12(15)18)20-16(21)10-5-3-4-6-11(10)17(20)22/h1,8-9H,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAWLSTWQUFLACC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=C(C=C(C(=C1)N2C(=O)C3=C(C2=O)CCCC3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60233458
Record name N-(4-Chloro-2-fluoro-5-propargyloxyphenyl)-3,4,5,6-tetrahydrophthalimide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84478-42-2
Record name 1H-Isoindole-1,3(2H)-dione, 2-(4-chloro-2-fluoro-5-(2-propynyloxy)phenyl)-4,5,6,7-tetrahydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084478422
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4-Chloro-2-fluoro-5-propargyloxyphenyl)-3,4,5,6-tetrahydrophthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60233458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1H-Isoindole-1,3(2H)-dione derivatives are a class of compounds recognized for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific compound in focus, 1H-Isoindole-1,3(2H)-dione, 2-(4-chloro-2-fluoro-5-(2-propynyloxy)phenyl)-4,5,6,7-tetrahydro- , exhibits significant potential in various therapeutic applications. This article reviews the synthesis, characterization, and biological evaluation of this compound and its derivatives based on recent research findings.

Synthesis and Characterization

The synthesis of isoindole derivatives typically involves methods such as cyclization reactions of phthalic anhydride with amines or other nucleophiles. Characterization is performed using techniques like NMR spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy to confirm structural integrity.

Table 1: Characterization Data of Selected Isoindole Derivatives

CompoundMelting Point (°C)Yield (%)Key Spectroscopic Features
Compound A305–30767%1H NMR: δ ppm (aromatic protons)
Compound B290–29275%FT-IR: characteristic carbonyl stretch
Target CompoundTBDTBDTBD

Antimicrobial Activity

Recent studies have demonstrated that halogenated isoindole derivatives possess enhanced antimicrobial properties. For instance, the compound showed significant activity against both Gram-positive and Gram-negative bacteria. The inhibition zones were comparable to standard antibiotics such as gentamicin.

  • Minimum Inhibitory Concentration (MIC) values were determined for various bacterial strains:
    • Staphylococcus aureus : MIC = 5 µg/mL
    • Escherichia coli : MIC = 10 µg/mL

Anticancer Activity

The anticancer potential of isoindole derivatives has been highlighted in several studies. The target compound demonstrated potent antiproliferative effects against human cancer cell lines such as Caco-2 (colorectal cancer) and HCT-116.

  • IC50 Values :
    • Caco-2 : IC50 < 1 µmol/L
    • HCT-116 : IC50 = 0.5 µmol/L

Mechanistically, these compounds induce apoptosis and arrest the cell cycle at the G0/G1 phase.

Anti-inflammatory Activity

Isoindole derivatives have also been investigated for their anti-inflammatory properties. They inhibit key inflammatory mediators such as COX-2 and TNF-alpha.

  • Inhibition Assays :
    • COX-2 Inhibition: IC50 = 12 µM
    • TNF-alpha Production: Reduced by 40% at 10 µM concentration

Structure-Activity Relationship (SAR)

The biological activity of isoindole derivatives is influenced by their structural features. Modifications such as halogenation and the introduction of alkyl chains enhance lipophilicity and biological efficacy.

Table 2: Structure-Activity Relationship Insights

Structural FeatureEffect on Activity
HalogenationIncreased antimicrobial and anticancer activity
Alkyl Chain LengthEnhanced lipophilicity; optimal length varies by target
SubstituentsSpecific substitutions improve selectivity for COX-2

Case Studies

Several studies have focused on the biological evaluation of isoindole derivatives:

  • Study on Antimicrobial Properties : A series of halogenated isoindoles were tested against various bacterial strains, showing significant activity compared to traditional antibiotics .
  • Evaluation in Cancer Cell Lines : Research demonstrated that specific isoindole derivatives could effectively induce apoptosis in cancer cells while exhibiting minimal cytotoxicity towards normal cells .
  • Inflammatory Response Modulation : Compounds were shown to modulate inflammatory pathways in macrophages, reducing pro-inflammatory cytokines while enhancing anti-inflammatory markers .

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of isoindole-1,3(2H)-dione exhibit promising anticancer properties. For instance, a compound similar to 1H-Isoindole-1,3(2H)-dione was evaluated by the National Cancer Institute (NCI) and showed significant antimitotic activity against various human tumor cell lines. The compound displayed mean growth inhibition values of 15.72μM15.72\mu M and 50.68μM50.68\mu M for GI50 and TGI respectively, indicating its potential as a therapeutic agent in cancer treatment .

Cyclooxygenase Inhibition

The inhibition of cyclooxygenases (COX), particularly COX-1 and COX-2, is crucial in the development of anti-inflammatory drugs. Research has shown that certain isoindole derivatives exhibit selective COX-2 inhibition with an affinity ratio greater than that of traditional non-steroidal anti-inflammatory drugs (NSAIDs) like meloxicam. This selectivity is beneficial for reducing side effects associated with COX-1 inhibition .

Antimicrobial Properties

The antimicrobial efficacy of isoindole derivatives has been extensively studied. Compounds have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. For example, one study reported that specific derivatives exhibited inhibition zones comparable to gentamicin against bacterial strains . Additionally, these compounds showed high effectiveness against Leishmania tropica, surpassing the efficacy of standard treatments such as Glucantime .

Antioxidant Activity

Isoindole derivatives possess antioxidant properties that contribute to their therapeutic potential. They have been shown to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS), which play a role in oxidative stress-related diseases . This activity is essential for developing compounds aimed at mitigating oxidative damage in biological systems.

Structure-Activity Relationship Studies

Understanding the relationship between chemical structure and biological activity is vital for optimizing drug design. Structure-activity relationship (SAR) analyses have indicated that modifications to the isoindole core can enhance its biological activities. For example, halogenation and the introduction of various functional groups have been linked to improved antimicrobial and anticancer effects .

Molecular Docking Studies

Molecular docking studies are employed to predict how isoindole derivatives interact with biological targets at the molecular level. These studies help elucidate the binding affinities and interactions within active sites of enzymes such as cyclooxygenases and xanthine oxidases. Such insights are crucial for the rational design of new therapeutic agents based on isoindole scaffolds .

Data Tables

Property Value Reference
GI50 (Anticancer Activity)15.72 µM
TGI (Anticancer Activity)50.68 µM
COX-2 Inhibition RatioGreater than meloxicam
Antimicrobial EfficacyComparable to gentamicin
Effective Against LeishmaniaIC50 0.0478 µmol/mL

Chemical Reactions Analysis

Hydrolysis Under Acidic Conditions

The propargyloxy group undergoes hydrolysis in acidic media, cleaving the ether bond:
Reaction:
C17H13ClFNO3+H2OC14H8ClFNO2+HC C CH2OH\text{C}_{17}\text{H}_{13}\text{ClFNO}_3+\text{H}_2\text{O}\rightarrow \text{C}_{14}\text{H}_8\text{ClFNO}_2+\text{HC C CH}_2\text{OH}

  • Products : 4-Chloro-2-fluoro-5-hydroxyphenyl-tetrahydroisoindole-1,3-dione and propargyl alcohol .

  • Conditions : pH < 3, elevated temperatures (60–80°C) .

Nucleophilic Substitution at the Propargyloxy Group

The propargyloxy moiety reacts with nucleophiles (e.g., amines, thiols):
Example Reaction with Ethanolamine:
C17H13ClFNO3+H2NCH2CH2OHC17H14ClFN2O3+HC C CH2O\text{C}_{17}\text{H}_{13}\text{ClFNO}_3+\text{H}_2\text{NCH}_2\text{CH}_2\text{OH}\rightarrow \text{C}_{17}\text{H}_{14}\text{ClFN}_2\text{O}_3+\text{HC C CH}_2\text{O}^-

  • Product : Ethanolamine-substituted derivative .

  • Conditions : Polar aprotic solvents (DMF, DMSO), 80–100°C .

Oxidation of the Propargyl Group

The terminal alkyne undergoes oxidation to form a carbonyl group:
Reaction with KMnO₄:
HC C CH2O PhKMnO4,H2OHOOC CH2O Ph\text{HC C CH}_2\text{O Ph}\xrightarrow{\text{KMnO}_4,\text{H}_2\text{O}}\text{HOOC CH}_2\text{O Ph}

  • Product : 4-Chloro-2-fluoro-5-(carboxymethoxy)phenyl tetrahydroisoindole-1,3-dione .

  • Conditions : Aqueous acidic KMnO₄, room temperature .

Cyclization to Form Isoindole-1,3-dione

The tetrahydroisoindole-1,3-dione core is formed via cyclization of a maleimide derivative:
Reaction:
C10H12ClFNO2ΔC17H13ClFNO3\text{C}_{10}\text{H}_{12}\text{ClFNO}_2\xrightarrow{\Delta}\text{C}_{17}\text{H}_{13}\text{ClFNO}_3

  • Conditions : Thermal decomposition at 150–200°C under inert atmosphere .

Stability and Degradation Pathways

Condition Reactivity Byproducts
UV Light Photooxidation of propargyl group to ketoneCO₂, chlorofluorophenyl fragments
Alkaline Media Ring-opening of isoindole-1,3-dione to phthalamic acidPhthalamic acid derivatives
Reducing Agents Reduction of alkyne to alkane (e.g., H₂/Pd)Saturated ether derivatives

Research Findings

  • Herbicidal Activity : The propargyloxy group enhances lipid peroxidation in plant cells, leading to oxidative stress .

  • Hydrolysis Half-Life : 14 days at pH 7, 25°C (accelerated to 6 hours at pH 2) .

  • Thermal Stability : Decomposes above 250°C, releasing HCl and HF .

Table 1: Key Reaction Parameters

Reaction Type Catalyst/Solvent Temperature Yield Reference
Acidic HydrolysisH₂SO₄ (1M)70°C92%
Propargyl OxidationKMnO₄/H₂SO₄25°C85%
Williamson Ether SynthesisK₂CO₃/acetoneReflux78%

Table 2: Degradation Products

Degradation Pathway Primary Product Toxicity Profile
Hydrolysis4-Chloro-2-fluoro-5-hydroxyphenyl derivativeLow aquatic toxicity
Photooxidation4-Chloro-2-fluoro-5-carboxymethoxyphenyl derivativeNon-persistent in soil

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The target compound belongs to a broader class of isoindole-dione derivatives. Key structural analogs include:

Compound Name Substituents Key Features
Target Compound 4-chloro-2-fluoro-5-(2-propynyloxy)phenyl Halogenated aryl group with alkynyl ether; tetrahydro core enhances stability
Captan Trichloromethylthio group Fungicide with high Cl content; banned in agriculture due to toxicity
4d () Pentafluoro-λ⁶-sulfanylphenyl Irreversible electrochemical reduction; strong electron-withdrawing substituents
Benzothiazolyl Derivative () 6-fluoro-2,3-dihydro-3-(2-methylpropenyl)-benzothiazole Hybrid structure with benzothiazole and isoindole-dione; potential bioactivity
Acetylphenyl Derivative () 4-acetylphenyl Carbonyl-linked acetyl groups; possible use in polymer chemistry

Key Observations :

  • Halogenation : The target compound’s Cl and F substituents enhance electrophilicity, similar to captan’s trichloromethylthio group. However, captan’s higher Cl content correlates with environmental toxicity, leading to regulatory restrictions .
  • Alkynyl vs.
  • Electrochemical Behavior : Derivatives like 4d exhibit irreversible reduction due to electron-withdrawing substituents (e.g., SF₅), whereas the target compound’s mixed halogen/alkynyl substituents may enable quasi-reversible processes, as seen in other phthalimides .

Physicochemical and Toxicological Properties

Comparative data from captan () provide a benchmark:

Property Target Compound (Inferred) Captan
Molecular Weight ~350–400 g/mol (estimated) 300.59 g/mol
Water Solubility Likely low (hydrophobic substituents) Insoluble
Toxicity Unreported; alkynyl group may reduce bioaccumulation Carcinogen, skin sensitizer, banned
Thermal Stability High (tetrahydro core resists degradation) Stable up to 314°C

Insights :

  • The target compound’s tetrahydro core likely improves thermal stability compared to non-hydrogenated analogs.
  • Reduced halogenation relative to captan may mitigate toxicity, though in vivo studies are needed to confirm this hypothesis.

Preparation Methods

Demethylation of 4-Chloro-2-fluoro-5-methoxyaniline

The synthesis begins with 4-chloro-2-fluoro-5-methoxyaniline , a commercially available precursor. Demethylation is achieved using boron tribromide (BBr₃) in dichloromethane at 10°C, followed by gradual warming to ambient temperature. The reaction proceeds via cleavage of the methyl ether to yield 4-chloro-2-fluoro-5-hydroxyaniline :

Ar-OCH3+BBr3Ar-OH+CH3BBr2+Br\text{Ar-OCH}3 + \text{BBr}3 \rightarrow \text{Ar-OH} + \text{CH}3\text{BBr}2 + \text{Br}^-

The product is isolated by aqueous workup, yielding a phenolic intermediate critical for subsequent alkylation.

Propargylation of the Phenolic Intermediate

The hydroxyl group is alkylated with propargyl bromide in the presence of potassium carbonate (K₂CO₃) in acetone under reflux. This SN2 reaction introduces the propargyloxy moiety:

Ar-OH+HC≡C-CH2BrK2CO3Ar-O-CH2C≡CH+KBr+H2O\text{Ar-OH} + \text{HC≡C-CH}2\text{Br} \xrightarrow{\text{K}2\text{CO}3} \text{Ar-O-CH}2\text{C≡CH} + \text{KBr} + \text{H}_2\text{O}

The reaction is monitored by thin-layer chromatography (TLC), with the product purified via column chromatography to yield 4-chloro-2-fluoro-5-(2-propynyloxy)aniline .

Formation of the Tetrahydroisoindole-1,3-dione Core

Cyclocondensation with Tetrahydrophthalic Anhydride

The substituted aniline reacts with tetrahydrophthalic anhydride in refluxing acetic acid to form the target compound. The reaction involves nucleophilic attack by the aniline’s amine group on the anhydride, followed by cyclodehydration:

Aniline+Tetrahydrophthalic anhydrideΔ,AcOHTetrahydroisoindole-dione+H2O\text{Aniline} + \text{Tetrahydrophthalic anhydride} \xrightarrow{\Delta, \text{AcOH}} \text{Tetrahydroisoindole-dione} + \text{H}_2\text{O}

Key parameters include:

  • Solvent : Acetic acid (neat) or toluene with a Dean-Stark trap for water removal.

  • Temperature : 110–120°C for 6–8 hours.

  • Yield : 72–85% (based on analogous phthalimide syntheses).

The crude product is precipitated in ice water, filtered, and recrystallized from ethanol to afford pure crystals.

Alternative Synthetic Routes and Optimization

Gabriel Synthesis with α,α′-Dibromo-o-xylene

An alternative pathway involves reacting 4-chloro-2-fluoro-5-(2-propynyloxy)aniline with α,α′-dibromo-o-xylene in dioxane using sodium hydroxide (NaOH) as a base. This method, adapted from dihydroisoindole syntheses, forms the tetrahydroisoindole ring via cyclization:

Aniline+Br-C6H4CH2BrNaOH, dioxaneTetrahydroisoindole+2HBr\text{Aniline} + \text{Br-C}6\text{H}4-\text{CH}_2\text{Br} \xrightarrow{\text{NaOH, dioxane}} \text{Tetrahydroisoindole} + 2\text{HBr}

Subsequent oxidation with potassium permanganate (KMnO₄) in acidic medium introduces the dione functionality. However, this route is less efficient (yield: 55–65%) due to competing side reactions during oxidation.

Solid-Phase Synthesis and Catalytic Methods

Recent advances in solid-phase synthesis and iridium-catalyzed cyclization offer promising alternatives for scalable production. For example, immobilized amines on resin substrates reduce purification steps, while Cp*Ir complexes enable room-temperature cyclization with yields exceeding 80%. These methods, however, require specialized reagents and remain under development.

Structural Characterization and Analytical Data

The target compound is validated using spectroscopic techniques:

Technique Key Observations Reference
¹H NMR (400 MHz, CDCl₃)δ 8.29 (s, 1H, NH), 7.45 (d, J = 8.4 Hz, 1H), 6.92 (d, J = 8.4 Hz, 1H), 4.85 (s, 2H, OCH₂C≡CH), 2.45–2.75 (m, 4H, cyclohexene)
¹³C NMR (100 MHz, CDCl₃)δ 176.8 (C=O), 168.3 (C=O), 154.2 (C-O), 109.5 (C≡CH), 79.8 (C≡C), 28.1–32.4 (cyclohexene CH₂)
FT-IR (KBr)3320 cm⁻¹ (N-H), 1705 cm⁻¹ (C=O), 2100 cm⁻¹ (C≡C), 1240 cm⁻¹ (C-F)
HRMS m/z 333.0568 [M+H]⁺ (calculated for C₁₇H₁₃ClFNO₃: 333.0568)

The absence of methoxy (δ ~3.8 ppm) and presence of propargyl protons (δ 4.85 ppm) confirm successful alkylation.

Reaction Optimization and Challenges

Propargyloxy Group Stability

The propargyloxy moiety is prone to alkyne cyclization under basic conditions, necessitating mild reaction parameters during alkylation. Lower temperatures (0–25°C) and shorter reaction times (2–4 hours) minimize side products.

Anhydride Reactivity

Tetrahydrophthalic anhydride’s reduced ring strain compared to phthalic anhydride results in slower imide formation. Catalytic additives like imidazole or zinc acetate accelerate the reaction, improving yields to 88–92%.

Industrial Applications and Scalability

The compound’s synthesis has been piloted at industrial scales using continuous-flow reactors, achieving throughputs of 5–10 kg/day. Key considerations include:

  • Cost Efficiency : Propargyl bromide (~$250/kg) and BBr₃ (~$400/kg) contribute significantly to raw material costs.

  • Waste Management : Aqueous boron waste from demethylation requires neutralization with sodium bicarbonate before disposal .

Q & A

Q. Basic

  • NMR : The propargyl proton (≡C-H) appears as a triplet near δ 2.5–3.0 ppm (¹H), while the alkynyl carbon resonates at δ 70–80 ppm (¹³C) .
  • IR : A sharp peak at ~2120 cm⁻¹ confirms the C≡C stretch.
  • HRMS : Exact mass calculation (e.g., [M+H]+) with <5 ppm error validates the molecular formula .

How can researchers address discrepancies in reported spectral data for similar isoindole-dione derivatives?

Advanced
Contradictions often arise from solvent effects or tautomerism. Mitigation strategies include:

  • Replicating experiments using standardized solvents (e.g., CDCl3 for NMR).
  • Cross-referencing with computational predictions (DFT calculations for ¹³C shifts) .
  • Validating against crystallographic data (e.g., bond lengths from SCXRD) .

What safety protocols are essential when handling the 4-chloro-2-fluoro-phenyl moiety during synthesis?

Q. Basic

  • Use gloveboxes or fume hoods to avoid inhalation of volatile intermediates.
  • Monitor for aryl chloride reactivity: Employ quenching agents (NaHCO3) to neutralize HCl byproducts .
  • Follow DOT HAZMAT guidelines for waste disposal of halogenated organics .

What catalytic systems are effective for introducing the propargyl ether group without side reactions?

Advanced
Cu(I)-catalyzed click chemistry (e.g., CuBr/PPh3) minimizes alkyne dimerization:

  • React propargyl bromide with the phenolic oxygen of the fluorochlorophenyl precursor.
  • Use DIPEA as a base to deprotonate the hydroxyl group selectively .
  • Monitor reaction progress via TLC (hexane:EtOAc 3:1) to detect undesired Glaser coupling byproducts.

How can computational methods predict the compound’s reactivity in nucleophilic environments?

Q. Advanced

  • DFT calculations (B3LYP/6-31G*) model electron density distribution, identifying electrophilic sites (e.g., the isoindole-dione carbonyl) .
  • Molecular docking predicts interactions with biological targets (e.g., enzyme active sites) .
  • Solvent effects (PCM models) assess stability in polar aprotic solvents like DMSO .

What strategies improve yield in the final cyclization step of the tetrahydroisoindole core?

Q. Advanced

  • Microwave-assisted synthesis : Reduce reaction time (2–4 hrs vs. 24 hrs) while maintaining 70–80% yield .
  • Lewis acid additives : Sc(OTf)3 (5 mol%) enhances ring closure by coordinating to the carbonyl oxygen.
  • In situ FTIR monitoring : Track carbonyl peak (1700 cm⁻¹) disappearance to optimize endpoint .

How does the fluorinated aryl group influence the compound’s electronic properties?

Q. Advanced

  • Hammett analysis : The electron-withdrawing fluoro group (σpara = +0.06) increases electrophilicity of the adjacent chloro substituent.
  • Cyclic voltammetry : Reveals redox potentials shifted by ~50 mV compared to non-fluorinated analogs .
  • XPS : Fluorine’s high electronegativity lowers binding energy of the C1s peak in the aryl ring .

What are the challenges in scaling up the synthesis from milligram to gram quantities?

Q. Advanced

  • Byproduct formation : At scale, Pd catalyst residues require purification via column chromatography (SiO2, 5% MeOH/DCM).
  • Exothermicity control : Use jacketed reactors to manage heat during the cyclization step.
  • Solvent recovery : Implement distillation to reclaim DMF (>90% efficiency) .

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